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Compound of Interest

Compound Name: AC-386

Cat. No.: B12418357

Introduction

The tumor suppressor protein p53 plays a crucial role in maintaining cellular homeostasis by
regulating the cell cycle, DNA repair, and apoptosis.[1] The function of p53 is tightly regulated
by post-translational modifications, including acetylation.[1] Acetylation of p53 at lysine 386
(K386) is a critical modification that can influence its stability and transcriptional activity.[1] This
application note provides a detailed protocol for the detection of acetylated p53 at K386 in
single cells using flow cytometry. This method allows for the quantitative analysis of this
specific post-translational modification within cell populations, which is valuable for research in
cancer biology, drug development, and cellular stress responses.

It is important to note that "AC-386" is not a recognized standard chemical or biological
reagent. The search results for "AC-386" are varied, referring to a scopolamine formulation
(DPI-386) for motion sickness, a university course number (QAC 386), and other unrelated
contexts.[2][3] Therefore, this protocol is based on the hypothesis that the user is interested in
the analysis of the acetylation of p53 at the K386 site.

Principle

This protocol employs intracellular staining with a fluorescently-labeled antibody that
specifically recognizes the acetylated form of p53 at lysine 386. Cells are first fixed to preserve
their cellular structure and then permeabilized to allow the antibody to access intracellular
antigens. Following staining, the cells are analyzed on a flow cytometer to quantify the
fluorescence intensity, which corresponds to the level of acetylated p53 (K386) in each cell.
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Experimental Protocol

Materials

o Cells of interest (e.g., cancer cell lines, primary cells)

o Phosphate-Buffered Saline (PBS)

» Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

o Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)

o Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

e Primary antibody: Anti-acetyl-p53 (Lys386) antibody (ensure it is validated for flow cytometry)

e Fluorochrome-conjugated secondary antibody (if the primary antibody is not directly
conjugated)

e Flow cytometry tubes
o Centrifuge
e Flow cytometer
Procedure
o Cell Preparation:
o Harvest cells and wash them once with cold PBS.
o Resuspend the cells in PBS to a concentration of 1 x 1076 cells/mL.
 Fixation:
o Add 1 mL of Fixation Buffer to 1 x 1076 cells.

o Incubate for 15-20 minutes at room temperature.
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o Centrifuge at 500 x g for 5 minutes and discard the supernatant.

o Wash the cells twice with PBS.

e Permeabilization:

o

Resuspend the cell pellet in 1 mL of Permeabilization Buffer.

[¢]

Incubate for 10-15 minutes at room temperature.

[e]

Centrifuge at 500 x g for 5 minutes and discard the supernatant.

[e]

Wash the cells once with PBS.
e Blocking:

o Resuspend the cell pellet in 100 pL of Blocking Buffer.

o Incubate for 30 minutes at room temperature to block non-specific antibody binding.
e Antibody Staining:

o Without washing, add the primary antibody (anti-acetyl-p53 (Lys386)) at the
manufacturer's recommended concentration.

o Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.
o Wash the cells twice with Permeabilization Buffer.

o If using an unconjugated primary antibody, resuspend the cells in 100 pL of
Permeabilization Buffer containing the fluorochrome-conjugated secondary antibody.

o Incubate for 30-45 minutes at room temperature, protected from light.
o Wash the cells twice with Permeabilization Buffer.
e Flow Cytometry Analysis:

o Resuspend the final cell pellet in 500 uL of PBS.
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o Analyze the samples on a flow cytometer.

o Acquire a sufficient number of events for statistical analysis.

Controls

Unstained Cells: To set the baseline fluorescence.

« Isotype Control: To control for non-specific binding of the primary antibody.

e Fluorescence Minus One (FMO) Control: If performing multicolor analysis, to properly set

gates.

» Positive and Negative Control Cells: Cells known to have high and low levels of p53

acetylation, respectively (e.g., treated with a histone deacetylase inhibitor as a positive

control).

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in a table

for easy comparison. The mean fluorescence intensity (MFI) is a common metric used to

represent the level of protein expression.

Mean Fluorescence

Cell Line Treatment Intensity (MFI) of Standard Deviation
Acetyl-p53 (K386)

Cell Line A Untreated 150 15

Cell Line A Treatment X 450 30

Cell Line B Untreated 200 20

Cell Line B Treatment X 220 25
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Caption: p53 acetylation signaling pathway.
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Caption: Experimental workflow for acetyl-p53 flow cytometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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